molecular formula C12H11NO2S B1325147 (2-Benzyl-1,3-thiazol-4-yl)acetic acid CAS No. 858486-04-1

(2-Benzyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1325147
CAS No.: 858486-04-1
M. Wt: 233.29 g/mol
InChI Key: UJRCHAXRBQIJNK-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the incorporation of the thiazole nucleus into a wide array of natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities.

The significance of the thiazole moiety is underscored by its presence in numerous clinically approved drugs. These compounds exhibit a diverse range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal activities. The structural rigidity and potential for diverse substitutions on the thiazole ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive template for the design of novel therapeutic agents.

Evolution of Thiazole Chemistry in Drug Discovery and Development

The journey of thiazole chemistry in drug discovery has been a long and fruitful one, marked by significant milestones and continuous innovation. The pioneering work on thiazole synthesis in the late 19th century laid the groundwork for future explorations into the chemical and biological properties of this heterocyclic system.

The discovery of the thiazole ring as a core component of thiamine (B1217682) (Vitamin B1) was a pivotal moment that highlighted its biological importance. Subsequently, the identification of the thiazole moiety in penicillins further solidified its status as a critical pharmacophore.

Over the decades, synthetic methodologies for the construction and functionalization of the thiazole ring have evolved significantly. Classical methods like the Hantzsch thiazole synthesis remain relevant, while newer, more efficient, and environmentally benign approaches are continually being developed. tandfonline.com This has enabled medicinal chemists to create vast libraries of thiazole derivatives for high-throughput screening, leading to the discovery of numerous lead compounds for a wide range of diseases. The ongoing research into thiazole chemistry continues to yield novel compounds with promising therapeutic potential, ensuring its enduring legacy in the field of drug discovery and development.

Properties

IUPAC Name

2-(2-benzyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)7-10-8-16-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCHAXRBQIJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858486-04-1
Record name 2-(2-benzyl-1,3-thiazol-4-yl)acetic acid
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Biological Activity Profiles and Mechanistic Studies of 2 Benzyl 1,3 Thiazol 4 Yl Acetic Acid and Its Analogues

Antiproliferative and Anticancer Activities in In Vitro Systems

(2-Benzyl-1,3-thiazol-4-yl)acetic acid and its analogues have demonstrated significant antiproliferative and anticancer activities across a variety of in vitro models. These compounds have been the subject of extensive research to elucidate their cytotoxic effects and the underlying molecular mechanisms.

Cytotoxicity and Growth Inhibition in Diverse Cancer Cell Lines

Derivatives of this compound have shown potent cytotoxic and growth-inhibitory effects against a broad spectrum of human cancer cell lines. This includes, but is not limited to, HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). ekb.egcore.ac.uk

For instance, a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), exhibited significant antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cells. nih.gov Similarly, other thiazole (B1198619) derivatives have demonstrated notable cytotoxicity. One study found that among eleven synthesized compounds, compound 5b was the most potent against MCF-7 cells with an IC50 value of 0.2±0.01 µM. nih.gov Compounds 5k and 5g also showed strong cytotoxic activity against MDA-MB-468 and PC-12 cells with IC50 values of 0.6±0.04 µM and 0.43±0.06 µM, respectively. nih.gov

The antiproliferative activity of these compounds is not limited to breast cancer. Thiazole derivatives have shown efficacy against colon cancer (HCT-116), liver cancer (HepG2), and various other cancer cell lines. ekb.egnih.gov For example, two new series of nortopsentin analogues, where the imidazole (B134444) ring was replaced by thiazole, inhibited the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. nih.gov

Cytotoxicity of this compound Analogues in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Source
Compound 5bMCF-7Breast0.2 ± 0.01 nih.gov
Compound 5kMDA-MB-468Breast0.6 ± 0.04 nih.gov
Compound 5gPC-12Pheochromocytoma0.43 ± 0.06 nih.gov
Compound 1kVariousVarious0.81–27.7 nih.gov
Compound 4cVariousVarious0.93–4.70 nih.gov

Mechanistic Investigations of Anticancer Action

The anticancer effects of this compound and its analogues are attributed to a variety of mechanisms, including the inhibition of key signaling pathways, induction of programmed cell death, and modulation of epigenetic regulators.

Several thiazole-based compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov For example, phenylthiazolyl-7-azaindole derivatives have been shown to inhibit the activity of cyclin-dependent kinase 1 (CDK1) with GI50 values lower than 1 μM. nih.gov

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Treatment with thiazole derivatives has been shown to lead to characteristic apoptotic changes such as DNA fragmentation and activation of caspases. nih.gov For instance, the cytotoxic activity of certain thiazole-incorporated phthalimide (B116566) derivatives on cancer cells has been linked to the induction of apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activity. nih.gov

Furthermore, these compounds can modulate the cell cycle, often causing arrest at specific phases, which prevents cancer cells from dividing and proliferating.

Sirtuins, a class of NAD+-dependent deacetylases, have emerged as important targets in cancer therapy. researchgate.net SIRT2, in particular, has been identified as a potential drug target in relation to cancer. nih.govbohrium.com Thiazole-containing compounds have been developed as inhibitors of SIRT2. For example, the thiazole MIND4 was found to inhibit SIRT2 with an IC50 value of 3.5 μM. mdpi.com A series of heteroaryl-2-carboxamide hybrids bearing a substituted benzyl (B1604629) group were screened, with some compounds showing promising SIRT2 inhibition profiles. nih.gov

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth, proliferation, and survival. nih.govmdpi.com Thiazole-based compounds have been investigated for their ability to inhibit this pathway. mdpi.com The disruption of this pathway by thiazole derivatives can lead to the suppression of tumor growth. The design of molecules targeting components of the PI3K/Akt/mTOR pathway is an active area of research in cancer therapeutics. researchgate.net

Cytochrome P450 1A1 Biotransformation and Prodrug Activation

The biotransformation of drugs containing a thiazole ring is often mediated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can influence the drug's efficacy and toxicity profile. nih.gov While specific studies detailing the biotransformation of this compound by Cytochrome P450 1A1 are not extensively documented in the available literature, the metabolism of thiazole-containing compounds by the broader CYP family has been investigated. These studies provide insights into potential metabolic pathways.

Drugs that feature thiazole and aminothiazole moieties are known to be catalyzed by CYPs to generate reactive metabolites. nih.gov Quantum chemical studies have explored the molecular mechanisms involved, identifying pathways such as epoxidation, S-oxidation, N-oxidation, and oxaziridine (B8769555) formation. nih.gov The formation of an epoxide on the thiazole ring is often the most energetically favorable pathway. nih.gov These reactive intermediates are electrophilic and can form covalent bonds with cellular macromolecules, which can lead to toxicity but also represents a mechanism for targeted drug activity. nih.govrsc.org

This capacity for metabolic activation is central to the concept of prodrug design. A prodrug is an inactive or less active compound that is converted into an active drug within the body, often through enzymatic processes like those catalyzed by CYPs. For thiazole-based compounds, a prodrug could be designed to be activated by specific CYP isozymes that are overexpressed in target tissues, such as tumors. This strategy aims to enhance the therapeutic index by concentrating the active form of the drug at the site of action, thereby minimizing systemic toxicity. The metabolic conversion of the thiazole moiety into a reactive species could "unmask" the active pharmacophore, representing a targeted activation mechanism. acs.org While the specific role of CYP1A1 in activating prodrugs of this compound remains a subject for further investigation, the established role of P450 enzymes in thiazole biotransformation highlights the potential for this pathway in therapeutic applications. nih.govrsc.org

Antimicrobial Activities

Thiazole and its derivatives, including compounds structurally related to this compound, are a significant class of heterocyclic compounds that have been extensively investigated for their broad-spectrum antimicrobial properties. biointerfaceresearch.comcumhuriyet.edu.trcumhuriyet.edu.tr The thiazole nucleus is a core component of numerous natural and synthetic molecules that exhibit potent biological activities. biointerfaceresearch.com The versatility of the thiazole scaffold allows for chemical modifications that can enhance its efficacy against a wide range of pathogens, including both bacteria and fungi. biointerfaceresearch.commdpi.com

Antibacterial Efficacy and Mechanistic Insights

Thiazole-containing compounds have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com The structural features of these derivatives, such as the nature and position of substituents on the thiazole ring, play a crucial role in determining their antibacterial potency and spectrum of activity. nih.gov

One of the proposed mechanisms for the antibacterial action of certain thiazole-containing antibiotics is the inhibition of bacterial protein synthesis. uni-muenchen.de This process is a fundamental target for many established antibiotics. uni-muenchen.de Thiopeptides, a class of natural products that often incorporate a thiazole ring, are known to inhibit protein synthesis by targeting the elongation factor Tu (EF-Tu). uni-muenchen.de EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome's A-site during the elongation phase of translation. By binding to EF-Tu, these compounds can prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting polypeptide chain elongation and ultimately leading to bacterial cell death. uni-muenchen.de Molecular dynamics simulations have supported this mechanism for some thiazole-containing derivatives, suggesting a shared binding site on EF-Tu with known inhibitors. uni-muenchen.de

Another key mechanism contributing to the antibacterial effects of thiazole derivatives is the disruption of bacterial cell membrane integrity. mdpi.com Many thiazole compounds exhibit an amphiphilic nature, possessing both hydrophobic and hydrophilic components in their structure. mdpi.com This characteristic facilitates their insertion into the lipid bilayer of bacterial cell membranes. mdpi.com The embedding of these molecules within the membrane can disrupt its normal structure and function, leading to increased permeability, leakage of essential cytoplasmic contents (such as ions and metabolites), and ultimately, cell death or apoptosis. mdpi.com This membrane-disrupting activity contributes to their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com

Derivatives of this compound and related thiazole compounds have been evaluated against a panel of clinically relevant bacterial pathogens. Numerous studies have demonstrated their efficacy, with some analogues showing potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). purdue.edudigitellinc.com The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The activity varies depending on the specific chemical structure of the thiazole analogue and the bacterial strain being tested. nih.govacs.orgnih.govnih.gov

Table 1: Antibacterial Activity of Selected Thiazole Analogues

Compound Type Bacterial Strain MIC (µg/mL) Reference
2-(Pyrazolin-1-yl)-thiazole derivative Staphylococcus aureus ATCC 25923 62.5 nih.gov
2-(Pyrazolin-1-yl)-thiazole derivative Escherichia coli ATCC 25922 125 nih.gov
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole Streptococcus pneumoniae RCMB 010010 0.03–7.81 nih.gov
Lead Thiazole Analogue 1 MRSA USA300 1.3 purdue.edu
Biphenyl Thiazole Analogue 2 MRSA USA300 2.8 purdue.edu
(2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivative Staphylococcus aureus ATCC 25923 3.91 nih.gov
(2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivative Bacillus subtilis ATCC 6633 3.91 nih.gov
Heteroaryl(aryl) thiazole derivative 3 Bacillus cereus ATCC 14579 230 nih.gov

Antifungal Efficacy (e.g., Candida spp.)

In addition to their antibacterial properties, thiazole derivatives have emerged as promising candidates for the development of new antifungal agents. frontiersin.orgtandfonline.com Fungal infections, particularly those caused by Candida species, represent a significant global health challenge, exacerbated by the rise of drug-resistant strains. frontiersin.org

Several analogues of this compound have demonstrated significant in vitro activity against various Candida species, including the most prevalent pathogen, Candida albicans. frontiersin.orgnih.govnih.gov The mechanism of antifungal action for some thiazole-based compounds is believed to involve the inhibition of key fungal enzymes, such as 14α-lanosterol demethylase (CYP51), which is a critical enzyme in the ergosterol (B1671047) biosynthetic pathway. tandfonline.com Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. Another proposed mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the fungal cell, causing damage to DNA and other vital cellular components. frontiersin.org

Table 2: Antifungal Activity of Selected Thiazole and Related Heterocyclic Analogues against Candida spp.

Compound Fungal Strain MIC (µg/mL) Reference
(4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) (31C) Candida albicans SC5314 0.0625 frontiersin.org
2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogue Azole-resistant C. albicans > comparative drugs nih.gov
3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivative Candida albicans ATCC 90028 12.5 tandfonline.com
1,3-oxazole derivative Candida albicans ATCC 10231 - nih.gov
Benzyl bromide derivative (1a) Candida albicans - (Inhibition Zone: 35 mm) nih.gov
1,3,4-Oxadiazole (B1194373) (LMM5) Candida albicans 32 frontiersin.org

Antitubercular Efficacy and Targeted Inhibition (e.g., Mycobacterium tuberculosis H37Rv, DprE1, InhA)

The thiazole scaffold is a recognized pharmacophore in the development of antitubercular agents. Research into analogues of this compound has revealed significant activity against Mycobacterium tuberculosis H37Rv. A notable example is methyl 2-amino-5-benzylthiazole-4-carboxylate, which has demonstrated a potent minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM) against M. tuberculosis H37Rv. semanticscholar.org This level of activity is more effective than the standard antitubercular drug isoniazid (B1672263) (MIC of 0.25 µg/mL). semanticscholar.org However, it is crucial to note that the corresponding carboxylic acid analogue of this compound was reported to be inactive, suggesting that the ester form is vital for its antitubercular properties, possibly due to factors like cell permeability. semanticscholar.org

Enzyme Inhibition:

The search for novel antitubercular drugs has led to the identification of several key mycobacterial enzymes as therapeutic targets. Among these, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and the enoyl-acyl carrier protein reductase (InhA) are of significant interest.

DprE1 Inhibition: DprE1 is a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.govplos.org Benzothiazole (B30560) and benzothiazinone derivatives have been identified as potent inhibitors of DprE1. nih.govplos.orgresearchgate.net For instance, the benzothiazolyl derivative TCA1 has been reported as a selective non-covalent inhibitor of DprE1, leading to cell wall inhibition. nih.gov While specific inhibitory data for this compound against DprE1 is not readily available, the established activity of related benzothiazole structures suggests that this class of compounds warrants further investigation as potential DprE1 inhibitors.

InhA Inhibition: InhA, a key enzyme in the fatty acid synthesis II (FAS-II) system of M. tuberculosis, is the primary target of the frontline drug isoniazid. nih.gov Direct inhibitors of InhA are sought after to overcome resistance mechanisms associated with isoniazid, which requires metabolic activation. nih.gov Thiazole-containing compounds have emerged as promising direct InhA inhibitors. For example, a series of new coumarin-linked thiazole derivatives have shown potent effectiveness against InhA, with IC50 values in the low micromolar range. mdpi.com This highlights the potential of the thiazole moiety, present in this compound, to be incorporated into novel InhA inhibitors.

Table 1: Antitubercular Activity of a this compound Analogue
CompoundTarget OrganismActivity (MIC)
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06 µg/mL (240 nM)

Anti-inflammatory Activities and Modulation of Inflammatory Pathways

Analogues of this compound have been investigated for their potential as anti-inflammatory agents. A study focusing on a series of novel 4-benzyl-1,3-thiazole derivatives demonstrated their effectiveness in in vivo models of inflammation. tandfonline.comnih.gov The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

The research highlighted that substitutions at the second and fifth positions of the thiazole ring significantly influence the anti-inflammatory potency. tandfonline.com For instance, compounds with a carbalkoxy amino group at the second position and a para-substituted phenyl carbonyl group at the fifth position of the thiazole scaffold showed notable anti-inflammatory effects. tandfonline.com One of the most active compounds in this series, ethyl 4-benzyl-5-(4-methoxybenzoyl)-1,3-thiazol-2-ylcarbamate (RS31), exhibited a 60.8% protection against inflammation at a dose of 50 mg/kg, which was comparable to the activity of the selective COX-2 inhibitor rofecoxib (B1684582) at the same dose. tandfonline.com

Cyclooxygenase-2 (COX-2) Isozyme Inhibition

The mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. The discovery of two isoforms, COX-1 and COX-2, with COX-2 being predominantly induced during inflammation, has spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.

Thiazole and its derivatives have been identified as important scaffolds for the design of selective COX-2 inhibitors. nih.govnih.govaalto.fitandfonline.com For example, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been reported as potent and selective inhibitors of the COX-2 enzyme. nih.gov While direct IC50 values for this compound against COX-2 are not available in the reviewed literature, the significant in vivo anti-inflammatory activity of its close analogues suggests that inhibition of the COX-2 pathway is a plausible mechanism of action. tandfonline.com The structural similarity of the 4-benzyl-1,3-thiazole core to known COX-2 inhibitors further supports this hypothesis. nih.gov

Table 2: In Vivo Anti-inflammatory Activity of 4-Benzyl-1,3-thiazole Analogues
Compound CodeStructureDose (mg/kg)% Protection Against Inflammation
RS11(2-(4-Methoxyphenylamino)-4-benzyl-1,3-thiazol-5-yl)(phenyl)methanone5048.8 ± 1.78
RS13(2-(4-Chlorophenylamino)-4-benzyl-1,3-thiazol-5-yl)(phenyl)methanone5044.4 ± 2.12
RS31Ethyl 4-benzyl-5-(4-methoxybenzoyl)-1,3-thiazol-2-ylcarbamate5060.8 ± 1.45
RS33Ethyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate5044.4 ± 2.43
Rofecoxib (Standard)-5062.2 ± 1.56
Ibuprofen (Standard)-10055.5 ± 2.54

Anticonvulsant Activities

The therapeutic potential of thiazole-containing compounds extends to the central nervous system, with several derivatives showing promise as anticonvulsant agents. researchgate.netmdpi.comptfarm.plbiointerfaceresearch.comnuph.edu.ua The anticonvulsant properties of these compounds are typically evaluated in preclinical models such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ)-induced seizure test, which represent generalized tonic-clonic and myoclonic seizures, respectively.

Studies on thiazole-bearing 4-thiazolidinones have demonstrated excellent anticonvulsant activity in both the MES and scPTZ models. mdpi.com For instance, the compound 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed significant protection against seizures. mdpi.com Another study on novel thiazolidin-4-one substituted thiazoles identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one as a highly active derivative. biointerfaceresearch.com

While specific data for this compound is not available, the consistent anticonvulsant activity observed in various structurally related thiazole derivatives suggests that this scaffold is a promising template for the development of new antiepileptic drugs. The presence of the thiazole ring is thought to act as a constrained pharmacophore at the receptor site, contributing to its anticonvulsant effects. biointerfaceresearch.com

Table 3: Anticonvulsant Activity of Representative Thiazole Derivatives
Compound ClassTest ModelObserved Activity
Thiazole-bearing 4-thiazolidinonesMES and scPTZExcellent anticonvulsant activity
Thiazolidin-4-one substituted thiazolesMES and scPTZVarying degrees of antiepileptic potency
1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazolesMESAbolition of hind limb tonic extensor spasm

Other Pharmacological Potentials

Antioxidant Activity

Benzothiazole derivatives, which share a core structural similarity with this compound, have been investigated for their antioxidant properties. researchgate.netinnovareacademics.inresearchgate.netnih.gov The antioxidant capacity of these compounds is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netinnovareacademics.innih.gov

A study on a series of 2-aryl benzothiazole derivatives demonstrated significant radical scavenging potential. researchgate.net The antioxidant activity was found to be comparable to that of the standard antioxidant, ascorbic acid, at a concentration of 100 µg/mL in the ABTS assay. researchgate.net The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is believed to be the basis of their antioxidant effect. The presence of the benzothiazole ring system appears to contribute to this activity, making it a promising scaffold for the development of agents to combat oxidative stress-related conditions.

Table 4: Antioxidant Activity of 2-Aryl Benzothiazole Derivatives
AssayObservation
DPPH radical scavenging assaySignificant radical scavenging potential
ABTS radical scavenging assayActivity comparable to ascorbic acid at 100 µg/mL

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase II, Farnesyl Transferase, Arginine Methyl Transferase, Human Thymidylate Synthase (hTS), Human 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1))

The thiazole nucleus is a versatile scaffold that has been incorporated into inhibitors of a wide range of enzymes.

Carbonic Anhydrase II (CA II): Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Thiazole and thiazolone derivatives have been shown to be potent inhibitors of human carbonic anhydrase isoforms, including CA II. nih.govcu.edu.egtandfonline.comnih.gov For example, a series of novel thiazolone-benzenesulphonamides exhibited excellent inhibitory activity against hCA II, with KI values in the low nanomolar range (1.3–13.7 nM). nih.gov

Farnesyl Transferase: Farnesyltransferase is an enzyme involved in the post-translational modification of Ras proteins, which are implicated in cancer. Inhibitors of this enzyme have been explored as potential anticancer agents. Thiazole-containing peptidomimetics have been designed as farnesyltransferase inhibitors, with some compounds inhibiting the enzyme's activity in the low nanomolar range.

Arginine Methyl Transferase: Protein arginine methyltransferases (PRMTs) are involved in various cellular processes, and their dysregulation is linked to diseases like cancer. While specific data on this compound is lacking, the broader class of heterocyclic compounds is being explored for PRMT inhibition. nih.govacs.org

Human Thymidylate Synthase (hTS): There is currently no available research specifically linking this compound or its close analogues to the inhibition of human thymidylate synthase.

Human 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1): This enzyme is involved in the synthesis of the potent estrogen, 17β-estradiol, and is a target for the treatment of estrogen-dependent diseases like breast cancer. Hydroxybenzothiazole derivatives have been identified as a novel class of nonsteroidal 17β-HSD1 inhibitors. nih.govmdpi.com One of the most active compounds in a studied series, a rigidified benzothiazole derivative, exhibited an IC50 value of 44 nM for the inhibition of 17β-HSD1. nih.gov

Table 5: Enzyme Inhibitory Activity of Thiazole and Benzothiazole Analogues
Enzyme TargetCompound ClassReported Activity
Carbonic Anhydrase IIThiazolone-benzenesulphonamidesKI = 1.3–13.7 nM
Farnesyl TransferaseThiazole-containing peptidomimeticsLow nanomolar inhibition
17β-HSD1HydroxybenzothiazolesIC50 = 44 nM

Immunomodulatory Effects

While direct and extensive research on the immunomodulatory effects of the specific compound this compound is not extensively detailed in publicly available scientific literature, the broader class of thiazole and benzyl-thiazole derivatives has been the subject of investigations for their potential to modulate the immune system. These studies provide a foundational understanding of how this structural class of compounds may interact with and influence immune responses.

The immunomodulatory potential of thiazole-containing compounds is often linked to their anti-inflammatory properties. A number of 4-benzyl-1,3-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.govtandfonline.comtandfonline.com This is a crucial aspect of immunomodulation, as the inflammatory process is intricately linked with the immune response.

One notable analogue, Tiprotimod, or [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid, has been identified as a potent immunopotentiator. nih.gov Research on this compound has demonstrated its ability to enhance both humoral and cell-mediated immune responses in experimental models. nih.gov This suggests that the thiazole acetic acid scaffold can serve as a platform for developing agents that stimulate the immune system.

Mechanistic studies on various thiazole derivatives point towards several potential pathways for their immunomodulatory activity. These include the modulation of macrophage activation and the influence on lymphocyte proliferation. nih.govnih.gov Macrophages are key players in the innate immune system, and their activation is a critical step in initiating and shaping the immune response. Lymphocyte proliferation, on the other hand, is a hallmark of the adaptive immune response, essential for generating specific and long-lasting immunity.

Although specific data tables and detailed research findings for this compound are not available, the existing research on analogous compounds provides a strong rationale for its potential immunomodulatory effects. Further investigation into its specific interactions with immune cells and its effects on cytokine production and signaling pathways would be necessary to fully elucidate its immunomodulatory profile.

Structure Activity Relationship Sar Investigations of 2 Benzyl 1,3 Thiazol 4 Yl Acetic Acid Derivatives

Influence of Substituent Nature and Position on the Benzyl (B1604629) Moiety on Biological Activity

The benzyl group at the C-2 position of the thiazole (B1198619) ring is a critical component for the biological activity of this class of compounds. The nature and position of substituents on its phenyl ring can significantly modulate the therapeutic efficacy. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role.

Research has shown that the effect of these substituents is often dependent on the specific biological target. For instance, in some contexts, electron-donating groups enhance activity. SAR studies have indicated that the presence of a methoxy (B1213986) group (-OCH3) can lead to higher activity compared to halogen groups ijper.org. Similarly, for certain anticancer applications, the presence of a methyl (-CH3) or methoxy group on the phenyl ring was found to enhance activity ijper.org. The presence of a hydroxyl group on the benzene (B151609) ring has also been shown to improve activity in some cases ijper.org.

Conversely, for other biological targets such as certain microbial enzymes, electron-withdrawing groups on the phenyl ring have been found to be beneficial. Studies have revealed that substituents like chloro (-Cl), bromo (-Br), and fluoro (-F) on the phenyl ring can result in higher seizure protection in anticonvulsant assays nih.gov. The presence of electron-withdrawing groups at the para position of the phenyl ring has been shown to markedly enhance antibacterial activity nih.gov. This increased activity is often attributed to the increased lipophilicity conferred by these substituents, which can improve passage through biological membranes nih.gov.

The position of the substituent on the phenyl ring is also a determining factor. For antibacterial activity, para-substitution with electron-withdrawing groups like fluoro and nitro has been shown to have a positive effect nih.gov.

Table 1: Influence of Benzyl Moiety Substituents on Biological Activity

Substituent Type Position Observed Effect on Activity Reference
Electron-Donating (e.g., -OCH3, -OH) Varies Can enhance anticancer and anti-inflammatory activity. ijper.org
Electron-Withdrawing (e.g., -Cl, -Br, -F) Para Can enhance antibacterial and anticonvulsant activity. nih.gov
Halogen (e.g., -F) Varies Can decrease activity in some anticancer contexts. ijper.org

Impact of Structural Modifications on the 1,3-Thiazole Ring and its Substituents

The 1,3-thiazole ring serves as a central scaffold, and modifications to this core structure, as well as its substituents at positions other than C2 and C4, can have a profound impact on biological activity. The thiazole nucleus is considered a privileged structure in medicinal chemistry due to its planarity, electronic properties, and hydrogen-bonding capacity, which facilitate favorable interactions with biological targets mdpi.com.

Modifications at the C2 position, which connects to the benzyl group, are critical. For instance, in a series of anti-inflammatory agents, derivatives with a carbalkoxy amino side chain at this position exhibited greater biological activity than those with a phenyl amino series tandfonline.com. The introduction of an NH linker as a bioisosteric replacement for a CH2 group at the second position was shown to be a successful strategy to improve metabolic stability tandfonline.com.

Substitution at the C5 position of the thiazole ring has also been explored to modulate activity. In the design of anti-inflammatory agents, the introduction of a substituted phenyl carbonyl group at the fifth position was a key feature of the most potent compounds tandfonline.com. The nature of the substituent on this phenyl ring also matters; compounds with substituted phenyl carbonyl groups were more active than those with unsubstituted ones tandfonline.com.

Table 2: Impact of Thiazole Ring Modifications on Biological Activity

Modification Position Observed Effect on Activity Reference
Carbalkoxy amino side chain C2 Higher anti-inflammatory activity compared to aryl amino. tandfonline.com
NH linker (bioisosteric replacement) C2 Improved metabolic stability. tandfonline.com
Substituted phenyl carbonyl group C5 Enhanced anti-inflammatory activity. tandfonline.com

Role of the Acetic Acid Side Chain in Ligand-Target Interactions

The acetic acid side chain at the C4 position of the thiazole ring is a crucial pharmacophoric element, significantly contributing to the molecule's interaction with its biological targets. The carboxylic acid moiety, with its ability to exist as a carboxylate anion at physiological pH, plays a key role in forming strong ionic interactions or hydrogen bonds with complementary residues in the active site of target proteins.

The hydrophilic and charged nature of the carboxylic acid group can enhance the solubility of the compound and is often essential for anchoring the ligand within the binding pocket. For example, in a series of (thiazolyl)-acetic acid derivatives, this moiety was highlighted for its contribution to the hydrophilic properties of the molecules, which is beneficial for their use as preservative agents nih.gov. The simple yet effective structure, combining the thiazole ring with an acetic acid moiety, resulted in strong and broad-spectrum antimicrobial activities with low cytotoxicity nih.gov.

The length and composition of this acidic side chain are also important. While the acetic acid group provides a two-carbon spacer between the thiazole ring and the carboxyl group, modifications to this length could alter the positioning of the carboxylate and affect binding affinity. Esterification or amidation of the carboxylic acid would neutralize its charge and remove its hydrogen bond donating ability, which would likely have a significant impact on biological activity, often reducing or abolishing it if the interaction is critical. Thiazolidine-4-carboxylic acid, a related structure, has been identified as a potent inhibitor of influenza neuraminidase, underscoring the importance of the carboxylic acid function in this class of heterocyclic compounds researchgate.netnih.gov.

Identification of Key Pharmacophoric Features for Enhanced Potency and Selectivity

Based on extensive SAR studies, a general pharmacophore model for (2-Benzyl-1,3-thiazol-4-yl)acetic acid derivatives can be proposed. This model highlights the essential structural features required for potent and selective biological activity.

The key pharmacophoric features include:

The 2-Benzyl Group: This lipophilic group is crucial for establishing hydrophobic interactions within the target's binding site. The electronic nature of substituents on the phenyl ring must be optimized depending on the target. For some targets, electron-donating groups are preferred, while for others, electron-withdrawing groups enhance potency.

The 1,3-Thiazole Core: This heterocyclic ring acts as a rigid scaffold, correctly orienting the other pharmacophoric groups. Its heteroatoms (nitrogen and sulfur) can participate in hydrogen bonding and other electrostatic interactions with the target protein.

The 4-Acetic Acid Side Chain: The terminal carboxylic acid is a critical feature, often acting as a key anchoring point through ionic or hydrogen bond interactions with basic residues (like arginine or lysine) or other hydrogen bond donors/acceptors in the active site.

Substituents at the C5 Position: For certain activities, such as anti-inflammatory effects, a substituted aryl group at the C5 position can provide an additional point of interaction, further enhancing binding affinity and potency.

One study on anti-inflammatory agents derived from a 4-benzyl-1,3-thiazole scaffold identified a "three-point pharmacophore" for enhanced activity. This model consists of the 1,3-thiazole scaffold, a side chain at the C2 position (specifically a carbalkoxy amino group), and a substituted phenyl carbonyl group at the C5 position tandfonline.com. This highlights that for specific targets, additional interaction points can be crucial for achieving high potency.

The development of a comprehensive pharmacophore model, integrating these key features, is instrumental in guiding the rational design of new this compound derivatives with improved therapeutic profiles researchgate.netresearchgate.net.

Computational and in Silico Investigations of 2 Benzyl 1,3 Thiazol 4 Yl Acetic Acid and Its Analogues

Molecular Docking Simulations for Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode of (2-Benzyl-1,3-thiazol-4-yl)acetic acid analogues and elucidating the key interactions that contribute to their biological activity.

Docking studies on various thiazole (B1198619) derivatives have revealed common binding patterns within the active sites of their target proteins. For instance, the thiazole ring often participates in crucial interactions, such as hydrogen bonding and π-π stacking, with amino acid residues. The substituents on the thiazole core, such as the benzyl (B1604629) group at the 2-position and the acetic acid moiety at the 4-position, play a significant role in determining the binding affinity and selectivity.

In numerous studies, the nitrogen and sulfur atoms of the thiazole ring have been shown to act as hydrogen bond acceptors, forming interactions with key residues in the protein's active site. The benzyl group can engage in hydrophobic interactions, fitting into specific pockets within the receptor. The carboxylic acid group of the acetic acid side chain is particularly important as it can form strong hydrogen bonds or salt bridges with basic amino acid residues like arginine or lysine.

A molecular docking study on a series of 2,4-disubstituted thiazoles as potential antimicrobial agents identified that derivatives with specific substitutions showed a greater affinity for the target enzyme, glucosamine-6-phosphate synthase. The analysis highlighted the importance of hydrogen bonding and hydrophobic interactions in the ligand-receptor complex. Similarly, docking simulations of thiazole-based compounds against various cancer-related proteins have helped in identifying potential inhibitors by predicting their binding energies and interaction patterns. For example, studies on thiazole derivatives as inhibitors of protein kinases have shown that these compounds can effectively bind to the ATP-binding pocket of the kinases. globalresearchonline.net

Thiazole Derivative Class Protein Target Key Interactions Observed in Docking
2,4-Disubstituted ThiazolesGlucosamine-6-Phosphate SynthaseHydrogen bonding, Hydrophobic interactions
Thiazole-based ThiosemicarbazonesRab7b proteinHydrogen bonding with active site residues
Pyrazolyl-Thiazole DerivativesPenicillin-Binding ProteinsHydrogen bonding, Hydrophobic interactions
Benzothiazole-Thiazole Hybridsp56lck Tyrosine KinaseHydrogen bonding with the hinge region, Allosteric site interactions

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules like this compound. These methods provide insights into the molecule's geometry, charge distribution, and orbital energies, which are fundamental to its reactivity and interaction with biological targets.

Density Functional Theory (DFT) calculations are used to optimize the molecular geometry and determine the electronic structure of thiazole derivatives. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Natural Bond Orbital (NBO) Analysis is employed to study the intramolecular interactions and charge delocalization within the molecule. For thiazole analogues, NBO analysis can reveal the nature of the bonding and the hyperconjugative interactions that contribute to the stability of the molecule.

Frontier Molecular Orbitals (FMO) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO (Egap) is an important parameter; a smaller energy gap suggests higher reactivity. For thiazole derivatives, the distribution of HOMO and LUMO can indicate the sites susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra of molecules. This can be correlated with experimental UV-Vis spectra to validate the computational model and understand the electronic transitions occurring within the molecule.

Studies on various thiazole derivatives have demonstrated the utility of these quantum chemical methods. For example, DFT calculations have been used to correlate the electronic properties of thiazole-based compounds with their observed biological activities. biointerfaceresearch.com

Computational Method Property Investigated Significance for this compound Analogues
Density Functional Theory (DFT)Molecular geometry, Electronic structureProvides optimized 3D structure and understanding of electronic properties.
Natural Bond Orbital (NBO) AnalysisIntramolecular interactions, Charge delocalizationElucidates bonding nature and stability.
Frontier Molecular Orbitals (FMO)HOMO-LUMO energy gap, ReactivityPredicts chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Charge distribution, Reactive sitesIdentifies regions susceptible to electrophilic and nucleophilic attack.
Time-Dependent DFT (TD-DFT)Electronic absorption spectraPredicts UV-Vis spectra and electronic transitions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogues of this compound, QSAR models can be developed to predict their biological activity based on various molecular descriptors.

The development of a QSAR model involves several steps:

Data Set Selection: A series of thiazole derivatives with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

QSAR studies on thiazole derivatives have successfully identified key molecular features that are important for their biological activity. For instance, a QSAR study on thiazole analogues as α-glucosidase inhibitors revealed that specific electronic and steric parameters were crucial for their inhibitory potency. researchgate.net Another 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified several molecular descriptors related to atom-centered fragments and connectivity indices that were correlated with their anti-inflammatory activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized thiazole derivatives, thereby guiding the design of more potent compounds.

In Silico Target Prediction and Biochemical Pathway Analysis

In silico target prediction and biochemical pathway analysis are computational approaches used to identify the potential protein targets of a compound and to understand its mechanism of action within a biological system. For this compound and its analogues, these methods can help in elucidating their pharmacological effects and identifying potential therapeutic applications.

Target prediction tools utilize various algorithms, including ligand-based and structure-based approaches, to predict the probability of a compound interacting with a panel of known protein targets. These predictions are based on the similarity of the compound's structure to known ligands of these proteins or by docking the compound into the binding sites of multiple proteins.

Once potential targets are identified, biochemical pathway analysis can be performed to understand the biological processes that are likely to be modulated by the compound. This involves mapping the predicted targets to known signaling or metabolic pathways. This analysis can provide insights into the potential therapeutic effects as well as possible side effects of the compound.

For thiazole derivatives, in silico target prediction has been used to identify a wide range of potential targets, including enzymes, receptors, and ion channels. nih.gov For example, some thiazole-based compounds have been predicted to target enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). nih.gov Pathway analysis can then reveal how the inhibition of these targets could lead to an anti-inflammatory effect.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. For this compound analogues, MD simulations can provide detailed insights into the stability of their complexes with protein targets and the nature of their dynamic interactions.

An MD simulation starts with the initial coordinates of the ligand-protein complex, often obtained from molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time.

MD simulations can be used to:

Assess the stability of the ligand-protein complex by monitoring the root-mean-square deviation (RMSD) of the atomic positions.

Analyze the flexibility of the protein and the ligand by calculating the root-mean-square fluctuation (RMSF) of the atoms.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation.

Calculate the binding free energy of the complex, which provides a more accurate estimation of the binding affinity than docking scores alone.

MD simulations of thiazole derivatives have been used to confirm the stability of their binding modes predicted by molecular docking and to provide a more detailed understanding of their interactions with target proteins. For example, MD simulations of benzothiazole-thiazole hybrids as inhibitors of the p56lck tyrosine kinase have revealed the structural features required for potent inhibition. researchgate.net

Computational Technique Application to this compound Analogues Information Gained
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior of ligand-protein complexes.Stability of binding, flexibility of molecules, key dynamic interactions, and binding free energy.
In Silico Target PredictionIdentifying potential protein targets.Putative biological targets and potential therapeutic applications.
Biochemical Pathway AnalysisUnderstanding the mechanism of action at a systems level.Modulated biological pathways and potential pharmacological effects.
QSAR ModelingPredicting biological activity based on molecular structure.Identification of key structural features for activity and prediction of potency for new analogues.

Q & A

Q. What are the standard synthetic routes for (2-Benzyl-1,3-thiazol-4-yl)acetic acid?

A common method involves refluxing precursors in ethanol with glacial acetic acid as a catalyst. For example, substituted benzaldehyde derivatives are reacted with thiazole intermediates under acidic conditions, followed by solvent evaporation and filtration to isolate the product . Modifications to this protocol, such as varying reaction times or substituting aldehydes, can yield structural analogs.

Q. How is the compound characterized for structural confirmation?

X-ray crystallography is a gold standard for unambiguous structural elucidation. Tools like SHELX and ORTEP-III are used for refinement and visualization of crystallographic data . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and LC-MS for molecular weight verification .

Q. What are the recommended storage conditions and stability considerations?

The compound should be stored at 2–8°C in airtight containers to prevent degradation. Stability studies under varying pH and temperature conditions are advised to assess shelf life, particularly for long-term biochemical assays .

Q. How can purity be assessed, and what are common impurities?

Purity is typically determined via HPLC (>95% purity threshold) or GC-MS. Common impurities include unreacted precursors (e.g., benzaldehyde derivatives) or oxidation byproducts. Analytical certificates (CoA) should be cross-referenced with spectral libraries .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

Yield optimization may involve solvent selection (e.g., switching from ethanol to DMF for better solubility) or catalyst screening (e.g., Lewis acids). Kinetic studies under varying temperatures and pressures can identify rate-limiting steps . Parallel synthesis approaches using automated platforms enable high-throughput screening of reaction conditions.

Q. How to resolve contradictions in spectral data during structural analysis?

Discrepancies in NMR or crystallographic data may arise from polymorphic forms or solvate formation. Advanced methods include:

  • 2D NMR (COSY, NOESY) to confirm proton-proton correlations.
  • DSC/TGA to detect thermal phase transitions.
  • Synchrotron XRD for high-resolution crystallography of low-quality crystals .

Q. What computational tools are suitable for modeling interactions with biological targets?

Docking studies (AutoDock, Schrödinger Suite) can predict binding affinities to enzymes or receptors. Molecular dynamics simulations (GROMACS, AMBER) assess stability of ligand-protein complexes. Crystallographic data from SHELXL refinements provide accurate starting geometries .

Q. What metabolic pathways are anticipated based on structural analogs?

Fenclozic acid, a structural analog, undergoes hepatic glucuronidation and cytochrome P450-mediated oxidation. In vitro assays with liver microsomes or hepatocytes can identify phase I/II metabolites. Radiolabeled studies (e.g., ¹⁴C-tracking) quantify metabolic turnover .

Q. How to address low solubility in aqueous buffers for in vitro assays?

Solubility enhancement strategies include:

  • Co-solvent systems (e.g., DMSO-water mixtures).
  • Nanoparticle encapsulation (liposomes, PLGA).
  • Prodrug design (e.g., esterification of the acetic acid moiety) .

Q. What analytical methods differentiate enantiomeric forms, if applicable?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns can resolve enantiomers. Circular dichroism (CD) spectroscopy provides optical activity data, while crystallographic Flack parameters confirm absolute configuration .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and observed mass spectra?

Unexpected adducts (e.g., sodium/potassium ions) or in-source fragmentation may cause deviations. High-resolution MS (HRMS) with exact mass analysis (<5 ppm error) clarifies molecular formulas. Isotopic labeling (e.g., ²H/¹³C) helps trace fragmentation pathways .

Q. Why might crystallographic data conflict with solution-phase NMR structures?

Crystal packing forces can distort bond angles or conformations compared to solution states. Variable-temperature NMR or molecular dynamics simulations reconcile these differences by accounting for dynamic flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.